molecular formula C25H26N2O B12477096 [(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone

[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl](phenyl)methanone

Cat. No.: B12477096
M. Wt: 370.5 g/mol
InChI Key: HCVTXESBLPDBRY-UHFFSCBYSA-N
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Description

(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone is a complex organic compound with a unique structure that includes a quinoline core, phenyl groups, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the phenylamino and phenylmethanone groups through a series of substitution and addition reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or the substituents, leading to different structural analogs.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse structural analogs.

Scientific Research Applications

(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone can be compared with other quinoline derivatives and phenylamino compounds. Similar compounds include:

    Quinoline: A simpler structure with a wide range of applications in medicinal chemistry.

    Phenylaminoquinoline: Similar structure but with different substituents, leading to varied biological activities.

    Phenylmethanone derivatives: Compounds with similar functional groups but different core structures, offering diverse chemical and biological properties.

The uniqueness of (3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-ylmethanone lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

[(3S)-4-anilino-2-ethyl-3-methyl-3,4-dihydro-2H-quinolin-1-yl]-phenylmethanone

InChI

InChI=1S/C25H26N2O/c1-3-22-18(2)24(26-20-14-8-5-9-15-20)21-16-10-11-17-23(21)27(22)25(28)19-12-6-4-7-13-19/h4-18,22,24,26H,3H2,1-2H3/t18-,22?,24?/m1/s1

InChI Key

HCVTXESBLPDBRY-UHFFSCBYSA-N

Isomeric SMILES

CCC1[C@H](C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)NC4=CC=CC=C4)C

Canonical SMILES

CCC1C(C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)NC4=CC=CC=C4)C

Origin of Product

United States

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